molecular formula C8H15ClN2O B11904866 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride

1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride

Katalognummer: B11904866
Molekulargewicht: 190.67 g/mol
InChI-Schlüssel: DQYUMSYGSCWUQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride (CAS 2306272-53-5) is a spirocyclic compound of high interest in medicinal chemistry and drug discovery. With a molecular formula of C8H15ClN2O and a molecular weight of 190.67 g/mol , this compound serves as a valuable synthetic building block. The spirocyclic scaffold is recognized for its three-dimensional rigidity and its role as a bioisostere, which can favorably influence the physicochemical properties, metabolic stability, and overall drug-likeness of lead molecules . Research into similar 1,7-diazaspiro[3.5]nonane derivatives has demonstrated their significant potential, particularly as covalent inhibitors of the oncogenic KRAS G12C protein . These inhibitors bind to the switch-II pocket of the mutant KRAS, disrupting its function and showing promising dose-dependent anti-tumor efficacy in preclinical models, highlighting the therapeutic relevance of this chemical class . This product is supplied with a minimum purity of 95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C8H15ClN2O

Molekulargewicht

190.67 g/mol

IUPAC-Name

1-methyl-1,7-diazaspiro[3.5]nonan-2-one;hydrochloride

InChI

InChI=1S/C8H14N2O.ClH/c1-10-7(11)6-8(10)2-4-9-5-3-8;/h9H,2-6H2,1H3;1H

InChI-Schlüssel

DQYUMSYGSCWUQL-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)CC12CCNCC2.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

1-Methyl-1,7-diazaspiro[3.5]nonan-2-on-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, die ihre chemischen Eigenschaften verändern können.

    Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierte Form umwandeln, was möglicherweise ihre Reaktivität verändert.

    Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Gängige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation ein Produkt mit höherem Oxidationszustand ergeben, während die Reduktion eine reduziertere Form der Verbindung erzeugen kann.

Wissenschaftliche Forschungsanwendungen

1-Methyl-1,7-diazaspiro[3.5]nonan-2-on-Hydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen:

    Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur macht sie wertvoll bei der Entwicklung neuer chemischer Einheiten.

    Biologie: In der biologischen Forschung kann die Verbindung verwendet werden, um die Auswirkungen spirocyclischer Strukturen auf biologische Systeme zu untersuchen. Es kann auch als Ligand in Bindungsstudien dienen.

    Medizin: Die Stabilität und die einzigartige Struktur der Verbindung machen sie zu einem möglichen Kandidaten für die Wirkstoffentwicklung. Es kann auf seine pharmakologischen Eigenschaften und potenziellen therapeutischen Anwendungen untersucht werden.

    Industrie: In industriellen Anwendungen kann die Verbindung bei der Synthese von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 1-Methyl-1,7-diazaspiro[3.5]nonan-2-on-Hydrochlorid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen in biologischen Systemen. Die spirocyclische Struktur kann es der Verbindung ermöglichen, an bestimmte Rezeptoren oder Enzyme zu binden und deren Aktivität zu modulieren. Die genauen Pfade und Ziele, die beteiligt sind, hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced form, potentially changing its reactivity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a higher oxidation state product, while reduction may produce a more reduced form of the compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a unique spirocyclic structure that includes two nitrogen atoms within its framework. This diazaspiro configuration contributes to its distinctive chemical reactivity and biological interactions. The methyl substitution at the 1-position enhances its reactivity, making it a valuable building block for synthesizing more complex molecules.

Biological Applications

1. Anticancer Activity

One of the most promising applications of 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride is its role as a covalent inhibitor targeting the KRAS G12C mutant protein, which is implicated in various cancers. Recent studies have demonstrated that derivatives of this compound exhibit favorable metabolic stability and potent anti-tumor activity:

  • Mechanism of Action : The compound binds effectively to the switch-II pocket of the KRAS G12C protein, inhibiting its function and subsequently affecting cellular proliferation and differentiation pathways associated with oncogenesis .
  • Case Study : In an NCI-H1373 xenograft mouse model, a lead derivative showed a dose-dependent antitumor effect upon subcutaneous administration, highlighting its potential for therapeutic use in solid tumors .

Comparative Analysis with Related Compounds

The unique structural features of 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one allow for comparisons with other spirocyclic compounds:

Compound NameStructural FeaturesUnique Aspects
1,7-Diazaspiro[3.5]nonan-2-oneSimilar spirocyclic structure without methyl substitutionLacks enhanced reactivity due to absence of methyl group
2-Methyl-2,7-diazaspiro[3.5]nonan-1-one hydrochlorideAnother spirocyclic variant with different substitutionDifferent substitution pattern may lead to varied biological activity

The methyl substitution in 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one significantly influences both its chemical reactivity and biological interactions compared to its analogs.

Wirkmechanismus

The mechanism of action of 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride involves its interaction with molecular targets in biological systems. The spirocyclic structure may allow the compound to bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related diazaspiro and azaspiro compounds, highlighting differences in substituents, ring sizes, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
1-Methyl-1,7-diazaspiro[3.5]nonan-2-one HCl 1235440-17-1 C₈H₁₃ClN₂O 204.65 Methyl at N1, ketone at C2
2,7-Diazaspiro[3.5]nonan-1-one HCl 1818847-63-0 C₇H₁₁ClN₂O 190.63 Ketone at C1, two nitrogens
7-Azaspiro[3.5]nonan-2-one HCl 1392211-51-6 C₈H₁₄ClNO 175.66 Single nitrogen, ketone at C2
7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane 356072-46-3 C₁₄H₁₇N₂O 229.30 Benzyl substituent, ketone at C1
7-Boc-1,7-diazaspiro[3.5]nonan-2-one 392331-78-1 C₁₂H₂₀N₂O₃ 240.30 Boc-protected amine, ketone at C2

Physicochemical and Functional Comparisons

Reactivity and Stability
  • 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one HCl: The methyl group at N1 reduces nucleophilicity compared to unprotected amines, enhancing stability under acidic conditions. The hydrochloride salt improves aqueous solubility.
  • 2,7-Diazaspiro[3.5]nonan-1-one HCl: The ketone at C1 introduces polarity, but the absence of a methyl group may increase susceptibility to oxidation.
  • 7-Boc-1,7-diazaspiro[3.5]nonan-2-one: The tert-butoxycarbonyl (Boc) group protects the amine, making the compound more lipophilic and suitable for solid-phase synthesis.
Solubility and Lipophilicity
  • The hydrochloride salts (e.g., 1-methyl and 2,7-diazaspiro derivatives) exhibit improved solubility in polar solvents, whereas Boc-protected or benzyl-substituted variants are more lipophilic.

Medicinal Chemistry

  • Diazaspiro compounds are explored as κ-opioid receptor antagonists and serotonin receptor modulators due to their rigid, three-dimensional structures.
  • The methyl group in 1-methyl-1,7-diazaspiro[3.5]nonan-2-one HCl may reduce metabolic degradation compared to unmethylated analogues, extending in vivo half-life.

Biologische Aktivität

1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride is a compound notable for its unique spirocyclic structure, which has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and findings from recent studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₈H₁₅ClN₂O
Molecular Weight190.67 g/mol
IUPAC Name1-methyl-1,7-diazaspiro[3.5]nonan-2-one; hydrochloride
InChIInChI=1S/C8H14N2O.ClH/c1-10-7(11)6-8(10)2-4-9-5-3-8;/h9H,2-6H2,1H3;1H
InChI KeyDQYUMSYGSCWUQL-UHFFFAOYSA-N
SMILESCN1C(=O)CC12CCNCC2.Cl

These properties contribute to the compound's stability and reactivity, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its spirocyclic structure allows it to bind effectively to certain receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects depending on the target involved.

Antitumor Activity

Recent studies have identified derivatives of this compound as potent covalent inhibitors against the KRAS G12C mutation, a known oncogenic driver in several cancers. For instance, a study reported that a derivative of 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one demonstrated significant antitumor effects in xenograft mouse models. The compound was shown to bind effectively within the switch-II pocket of the KRAS protein, leading to inhibition of its activity and subsequent tumor growth suppression .

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable metabolic stability in both human and mouse liver microsomes. This characteristic is crucial for its potential therapeutic applications as it suggests that the compound can maintain effective concentrations in vivo without rapid degradation .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound derivatives:

  • Study on KRAS G12C Inhibition : A series of derivatives were synthesized and evaluated for their inhibitory effects on KRAS G12C. The most promising candidate exhibited a dose-dependent antitumor effect when administered subcutaneously in an NCI-H1373 xenograft model .
  • Comparative Analysis with Similar Compounds : The biological activity was compared with other spirocyclic compounds to assess potency and selectivity against various cancer cell lines. Results indicated that modifications in the spirocyclic structure could enhance both solubility and potency .

Q & A

What are the recommended synthetic routes for 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride?

Level: Basic
Methodological Answer:
The synthesis typically involves cyclization of a precursor molecule under basic conditions, followed by hydrochloride salt formation. Key steps include:

  • Precursor cyclization : A base (e.g., NaOH or KOH) is used to induce ring closure, forming the spirocyclic core.
  • Acidification : Hydrochloric acid is added to protonate the amine, yielding the hydrochloride salt.
  • Optimization : Reaction parameters (temperature: 60–80°C; solvent: ethanol/water mixtures; time: 12–24 hrs) are tuned to maximize yield (>70%) and purity (>95%) .

What analytical techniques are suitable for structural characterization of this compound?

Level: Basic
Methodological Answer:

  • X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for solving crystal structures, particularly for verifying spirocyclic geometry .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon backbone integrity.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

How can researchers address low yields during cyclization steps in synthesis?

Level: Advanced
Methodological Answer:
Low yields often stem from incomplete cyclization or side reactions. Strategies include:

  • Catalyst screening : Transition metals (e.g., Pd or Cu) may accelerate ring closure.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) can enhance reaction kinetics.
  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency .

How should contradictory bioactivity data across studies be reconciled?

Level: Advanced
Methodological Answer:
Contradictions may arise from assay variability or impurities. Mitigation steps:

  • Purity validation : Use HPLC (C18 column, 1.0 mL/min flow rate, UV detection at 254 nm) to confirm >98% purity .
  • Dose-response studies : Establish EC50_{50}/IC50_{50} values under standardized conditions.
  • Structural analogs comparison : Evaluate bioactivity differences in related diazaspiro compounds (e.g., 2,7-diazaspiro derivatives) .

What solvents are optimal for solubility studies of this hydrochloride salt?

Level: Basic
Methodological Answer:
The hydrochloride form enhances polar solvent solubility:

  • High solubility : Water, methanol, DMSO.
  • Low solubility : Ethyl acetate, hexane.
  • Experimental protocol : Prepare saturated solutions, filter, and quantify via gravimetric analysis or UV-Vis spectroscopy .

What mechanisms underlie its interactions with biological targets (e.g., enzymes)?

Level: Advanced
Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to active sites (e.g., kinase domains).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (KdK_d) and stoichiometry.
  • Mutagenesis studies : Identify critical residues in target proteins .

What strategies ensure stereochemical control during synthesis?

Level: Advanced
Methodological Answer:

  • Chiral auxiliaries : Temporarily introduce chiral groups to direct spirocyclic stereochemistry.
  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with transition metals for enantioselective cyclization.
  • Enantiomer separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves racemic mixtures .

What purification techniques are effective for isolating this compound?

Level: Basic
Methodological Answer:

  • Recrystallization : Use ethanol/water (1:3 v/v) for high-purity crystals.
  • Column chromatography : Silica gel (60–120 mesh) with eluents like chloroform:methanol (9:1).
  • Ion-exchange resins : Remove residual salts .

How stable is this compound under varying pH and temperature conditions?

Level: Advanced
Methodological Answer:

  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • pH stability : Stable in pH 2–6 (simulated gastric fluid); degrades in alkaline conditions (pH >8) .

What computational modeling approaches predict its physicochemical properties?

Level: Advanced
Methodological Answer:

  • Density Functional Theory (DFT) : Calculates logP (lipophilicity) and pKa (e.g., Gaussian 16 software).
  • Molecular Dynamics (MD) : Simulates solvation behavior in water/membrane systems (GROMACS).
  • ADMET prediction : SwissADME or ADMETLab2.0 estimates bioavailability and toxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.